N-mesityl-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyridazinone core with a pyridine substituent and an acetamide group
Preparation Methods
The synthesis of 2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the pyridine substituent and the acetamide group. Common reagents used in these reactions include pyridine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new analogs with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structure may be useful in developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE include other pyridazinone derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of 2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-24-19(26)5-4-17(23-24)16-6-8-21-9-7-16/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
DESYITBGZDDICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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